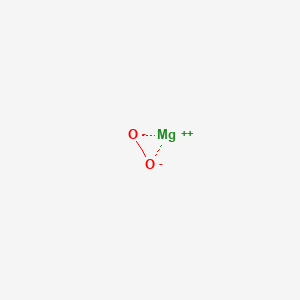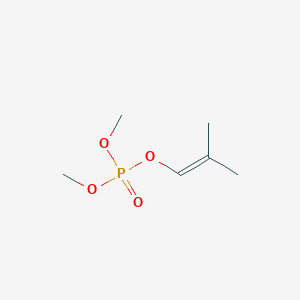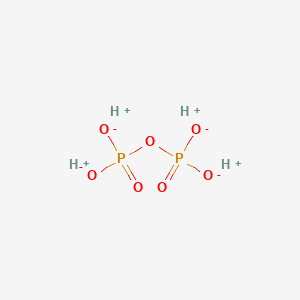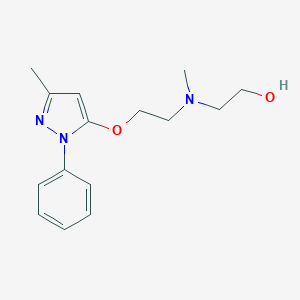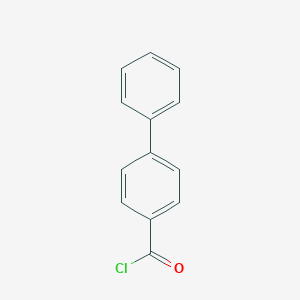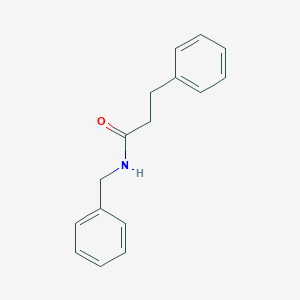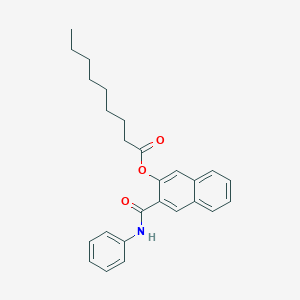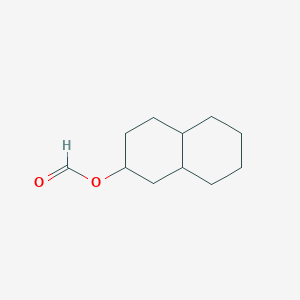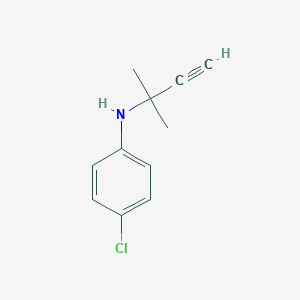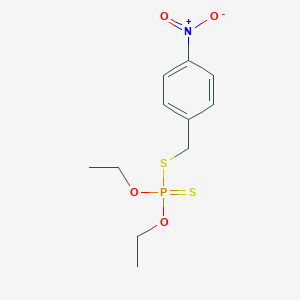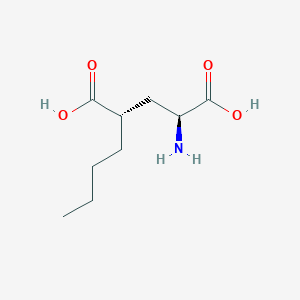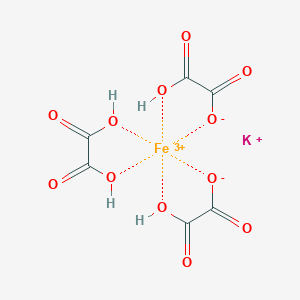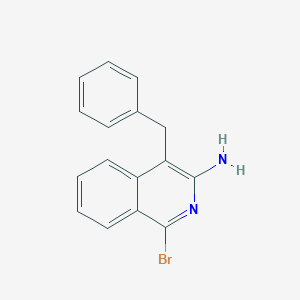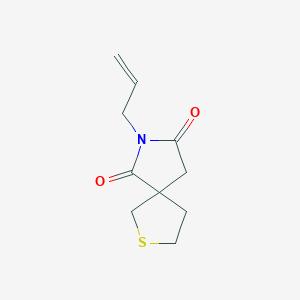![molecular formula C5H8N2Na2S4 B083365 disodium;N-[1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate CAS No. 13458-02-1](/img/structure/B83365.png)
disodium;N-[1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium;N-[1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate, also known as DTNB, is a chemical compound that is widely used in scientific research. It is a yellow crystalline powder that is soluble in water and has a molecular weight of 396.35 g/mol. DTNB is commonly used as a reagent for the detection of thiol groups in proteins and other biomolecules.
Mechanism Of Action
The mechanism of action of disodium;N-[1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate involves the reaction of the thiol group with the reagent to form a mixed disulfide. The reaction is catalyzed by the presence of a base, such as sodium hydroxide. The mixed disulfide then reacts with another molecule of disodium;N-[1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate to form a yellow-colored product, which can be detected spectrophotometrically at 412 nm.
Biochemical And Physiological Effects
Disodium;N-[1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate has no known direct biochemical or physiological effects. However, its ability to detect thiol groups in proteins and other biomolecules has important implications for the study of enzyme activity, protein function, and other biological processes.
Advantages And Limitations For Lab Experiments
The advantages of using disodium;N-[1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate in lab experiments include its high sensitivity, specificity, and ease of use. It is also relatively inexpensive and widely available. However, disodium;N-[1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate has some limitations, including its potential interference with other chemical reactions and its limited stability in solution.
Future Directions
There are many future directions for the use of disodium;N-[1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate in scientific research. One area of interest is the development of new methods for the detection of thiol groups in proteins and other biomolecules. Another area of interest is the use of disodium;N-[1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate in the study of oxidative stress and other physiological processes. Finally, there is a need for further research into the potential applications of disodium;N-[1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate in clinical diagnostics and therapeutics.
Synthesis Methods
Disodium;N-[1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate is synthesized by the reaction of 2-nitro-5-thiocyanobenzoic acid with sodium sulfide. The reaction takes place in an aqueous solution at a pH of 7-8 and at room temperature. The product is then purified by recrystallization from water. The overall reaction can be represented as follows:
2-nitro-5-thiocyanobenzoic acid + Na2S → disodium;N-[1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate + NaNO3 + NaSCN + H2O
Scientific Research Applications
Disodium;N-[1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate is widely used in scientific research for the detection of thiol groups in proteins and other biomolecules. Thiol groups are important functional groups in many biological molecules, including enzymes, antibodies, and hormones. disodium;N-[1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate reacts with thiol groups to form a yellow-colored product, which can be detected spectrophotometrically at 412 nm. This reaction is widely used in the measurement of enzyme activity, protein concentration, and other biochemical assays.
properties
CAS RN |
13458-02-1 |
|---|---|
Product Name |
disodium;N-[1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate |
Molecular Formula |
C5H8N2Na2S4 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
disodium;N-[1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate |
InChI |
InChI=1S/C5H10N2S4.2Na/c1-3(7-5(10)11)2-6-4(8)9;;/h3H,2H2,1H3,(H2,6,8,9)(H2,7,10,11);;/q;2*+1/p-2 |
InChI Key |
FPWWAOSNKFTUPY-UHFFFAOYSA-L |
SMILES |
CC(CNC(=S)[S-])NC(=S)[S-].[Na+].[Na+] |
Canonical SMILES |
CC(CNC(=S)[S-])NC(=S)[S-].[Na+].[Na+] |
synonyms |
1-Methylethylenebis(dithiocarbamic acid)disodium salt |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



